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Compound of Interest

Compound Name: 3-Bromo-4-nitro-1H-pyrazole

Cat. No.: B1374897

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged
structure” due to its presence in a multitude of approved drugs and biologically active
compounds.[1][2] Its unique electronic properties and ability to engage in various biological
interactions make it an attractive scaffold for drug design. The strategic functionalization of this
core is paramount for modulating pharmacological activity. The introduction of a bromine atom
and a nitro group, as seen in 3-Bromo-4-nitro-1H-pyrazole, creates a highly versatile building
block. The bromo-substituent provides a handle for cross-coupling reactions, while the
electron-withdrawing nitro group significantly influences the ring's reactivity and can be a
precursor to an amino group.

This guide serves as a comprehensive technical resource on 3-Bromo-4-nitro-1H-pyrazole,
offering insights into its synthesis, physicochemical characteristics, spectral properties, and
reactivity. The information herein is curated to empower researchers in leveraging this molecule
for the synthesis of novel chemical entities with therapeutic potential.

Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of 3-Bromo-4-nitro-1H-pyrazole is the first step in
its effective application.

IUPAC Name: 3-Bromo-4-nitro-1H-pyrazole Synonyms: 5-Bromo-4-nitro-1H-pyrazole[3][4]
CAS Number: 784193-37-9[3][5] Molecular Formula: CsH2BrNsO2[3] Molecular Weight: 191.97
g/mol [3]
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Caption: 2D Structure of 3-Bromo-4-nitro-1H-pyrazole.

Computed Physicochemical Properties

The following properties, crucial for predicting the molecule's behavior in biological systems
(e.g., membrane permeability, solubility), have been computationally derived.

Property Value Source
Molecular Weight 191.97 [3]
Monoisotopic Mass 190.93304 Da [4]
XlogP 1.1 [4]
Topological Polar Surface Area

(TPSA) 71.82 A2 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 3 [3]
Rotatable Bonds 1 [3]

Causality Insight: The TPSA of 71.82 A2 and a LogP of 1.1 suggest the molecule has moderate
polarity. This balance is often desirable in drug candidates, potentially allowing for sufficient
aqueous solubility for formulation while retaining the lipophilicity needed to cross cellular
membranes.

Synthesis and Purification Protocol

The synthesis of substituted pyrazoles often involves the cyclization of a suitable precursor or
the direct functionalization of the pyrazole ring. For 3-Bromo-4-nitro-1H-pyrazole, a common
and effective method is the direct electrophilic bromination of 4-nitro-1H-pyrazole. The nitro
group acts as a deactivating group, directing the incoming electrophile (bromine).
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Caption: General workflow for the synthesis of a bromo-nitro-azole.

Experimental Protocol: Bromination of 4-Nitro-1H-
indazole

This protocol is adapted from a similar synthesis and illustrates the core principles.[6]

» Vessel Preparation: To a flask equipped with a mechanical stirrer, add sodium acetate (1.0
eq), 4-nitro-1H-indazole (1.0 eq), acetic acid, and chloroform.

o Reagent Addition: Prepare a solution of bromine (1.05 eq) in acetic acid. Add this solution to
the reaction mixture dropwise over approximately 3.5 hours.

o Expertise Insight: The slow, controlled addition of bromine is critical. This minimizes the
formation of di-brominated byproducts and helps to manage the exothermic nature of the
reaction. Maintaining the temperature below 25 °C is essential for selectivity.[6]

e Reaction Monitoring: Stir the reaction mixture for an additional two hours after the addition is
complete. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm
the consumption of the starting material.

e Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents.
To the resulting solid residue, add a sufficient volume of water (e.g., 500 mL for a 0.3 mol
scale reaction).[6]

« Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly
with water to remove any remaining acetic acid and salts. Dry the product under vacuum to
yield the final 3-bromo-4-nitro-1H-indazole.[6]
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o Trustworthiness: This self-validating protocol relies on the low solubility of the product in
water for purification. The final filtration and washing steps are crucial for removing water-
soluble impurities, ensuring a high-purity product without the need for column
chromatography in many cases.

Spectroscopic and Crystallographic
Characterization

Rigorous characterization is non-negotiable for confirming the identity, structure, and purity of
the synthesized compound.

Spectroscopic Data Summary

Technique Expected Features

A singlet in the aromatic region (& 8.0-9.0 ppm)
corresponding to the C5-H proton. A broad

singlet for the N-H proton (variable, may

1H NMR ) ] o
exchange with D20). The downfield shift is due
to the electron-withdrawing effects of the Br and
NO:z groups.

Three signals for the pyrazole ring carbons. The
carbon bearing the bromine (C3) and the carbon
13C NMR

bearing the nitro group (C4) will be significantly
shifted.

M s (E) Molecular ion peak (M*) corresponding to the
ass Spec
P isotopic pattern of bromine (1°1/1°3 m/z).

Characteristic strong asymmetric and symmetric
stretching bands for the NO2 group (~1550-1500
cm~tand ~1360-1320 cm~1). N-H stretching
(~3300-3100 cm1).

IR Spectroscopy

Crystallographic Analysis

While crystal structure data for the exact titte compound is not readily available, a closely
related derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, has been analyzed.[7][8] This
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provides authoritative confirmation of the core ring structure and the relative positions of the
bromo and nitro substituents.

e Crystal System: Monoclinic[7][8]
e Space Group: P21/c[7][8]

Authoritative Grounding: X-ray crystallography is the gold standard for unambiguous structure
determination. The data from the carboxylic acid derivative provides strong evidence for the
connectivity and regiochemistry of 3-Bromo-4-nitro-1H-pyrazole, as the core pyrazole
substitution pattern is identical. The analysis confirms the adjacency of the bromo and nitro
groups.

Reactivity and Synthetic Potential

The dual functionalization of 3-Bromo-4-nitro-1H-pyrazole makes it a powerful intermediate
for building molecular complexity.

» N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated with a suitable
base, allowing for N-alkylation or N-arylation to introduce various side chains.

» Nucleophilic Aromatic Substitution (SNAAr): The pyrazole ring is significantly electron-
deficient due to the potent electron-withdrawing effect of the nitro group. This activates the
C3 position, making the bromine atom a good leaving group for SNAAr reactions with
various nucleophiles (e.g., amines, thiols, alkoxides).

e Cross-Coupling Reactions: The C-Br bond is a classic handle for palladium-catalyzed cross-
coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds
and the introduction of diverse aryl, vinyl, or alkynyl groups.

¢ Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which
provides a new site for functionalization (e.g., amide bond formation, diazotization). This
transformation dramatically alters the electronic properties of the ring, switching the
substituent from strongly electron-withdrawing to strongly electron-donating.
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Caption: Key reaction pathways for 3-Bromo-4-nitro-1H-pyrazole.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The information is
compiled from representative safety data sheets for brominated and nitrated heterocyclic
compounds.[9][10][11][12]
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Hazard Category Precautionary Measures

Causes skin and serious eye irritation.[9][10][12]
Wear appropriate protective gloves and

Contact Hazard '
chemical safety goggles.[9][10] Ensure an

eyewash station is readily accessible.[9]

May cause respiratory irritation.[9][10] Avoid
Inhalation Hazard breathing dust/fumes. Use only in a well-

ventilated area or a fume hood.[9][10][11]

Harmful if swallowed. Do not eat, drink, or
Ingestion Hazard smoke when using this product. Wash hands

thoroughly after handling.[12]

Store in a cool, well-ventilated area in a tightly
Storage closed container.[10][12] Keep away from strong

oxidizing agents and excess heat.[9]

Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local

regulations.[12]

Trustworthiness: Always consult the specific Safety Data Sheet (SDS) provided by the supplier
before handling any chemical. The information provided here is a summary of general hazards
and should not replace a thorough risk assessment for your specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.chemscene.com/784193-37-9.html
https://pubchemlite.lcsb.uni.lu/e/compound/57336618
https://www.indiamart.com/proddetail/3-bromo-4-nitro-1h-pyrazole-2853916296988.html
https://www.chemicalbook.com/synthesis/3-bromo-4-nitro-1h-indazole.htm
https://vinar.vin.bg.ac.rs/bitstream/handle/123456789/14938/10.1515_ncrs-2025-0179.pdf?sequence=1
https://www.researchgate.net/publication/372132983_Crystal_structure_of_4-bromo-3-nitro-1H-pyrazole-5-carboxylic_acid_monohydrate_C4H2N3BrO4H2O
https://www.fishersci.com/store/msds?partNumber=AAH64673&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/OR2487_msds.pdf
https://www.chemicalbook.com/msds/3-bromo-1h-pyrazole.htm
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA11012~~PDF~~MTR~~CGV4~~EN~~2025-10-07%2016:43:35~~3-Amino-4-bromo-1H-pyrazole~~
https://www.benchchem.com/product/b1374897#physicochemical-properties-of-3-bromo-4-nitro-1h-pyrazole
https://www.benchchem.com/product/b1374897#physicochemical-properties-of-3-bromo-4-nitro-1h-pyrazole
https://www.benchchem.com/product/b1374897#physicochemical-properties-of-3-bromo-4-nitro-1h-pyrazole
https://www.benchchem.com/product/b1374897#physicochemical-properties-of-3-bromo-4-nitro-1h-pyrazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1374897?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

